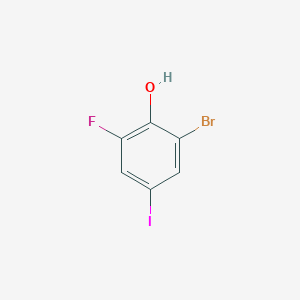![molecular formula C10H7BrN2O4 B14013985 Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrido[1,2-A]pyrimidine precursor.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Esterification: The final step involves esterification to introduce the carboxylate ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine: Lacks the bromine atom and ester group, leading to different reactivity and biological activity.
9-Bromo-4-oxo-4H-pyrido[1,2-A]pyrimidine: Lacks the hydroxy and ester groups, affecting its solubility and interaction with biological targets.
Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate: Similar structure but without the bromine atom, leading to different substitution reactions.
Uniqueness
Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is unique due to the presence of the bromine atom, hydroxy group, and ester group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C10H7BrN2O4 |
|---|---|
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
methyl 9-bromo-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(16)5-2-6(11)9-12-7(14)3-8(15)13(9)4-5/h2-4,14H,1H3 |
Clave InChI |
JACKZTWTDLQMLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C(=O)C=C(N=C2C(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


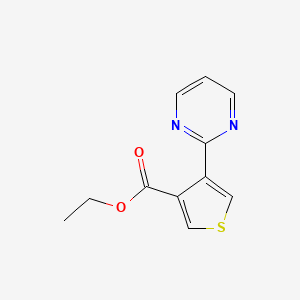
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)


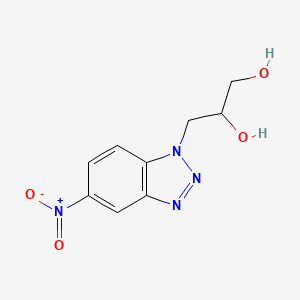
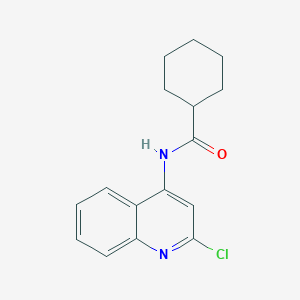
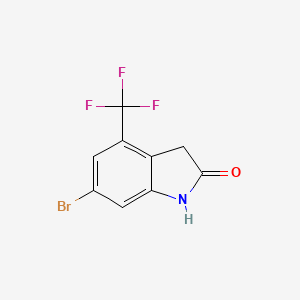
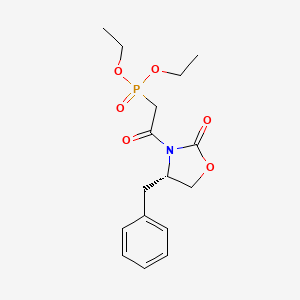
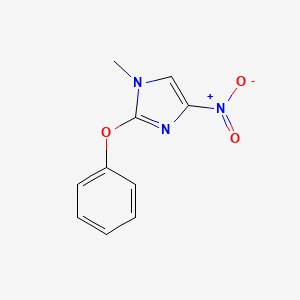

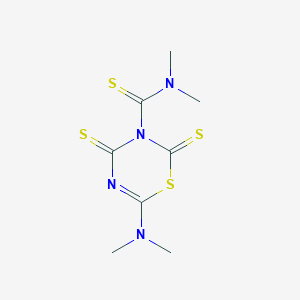
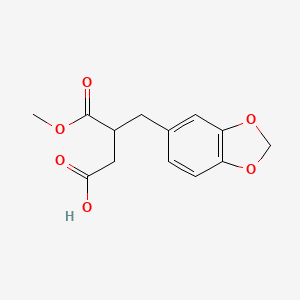
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
